molecular formula C10H11NO3 B8469870 4-(4-Nitrophenyl)butyraldehyde

4-(4-Nitrophenyl)butyraldehyde

Cat. No. B8469870
M. Wt: 193.20 g/mol
InChI Key: WOLJSXKNWAPXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06972287B1

Procedure details

To a cooled solution (−70° C.) of oxalyl chloride (2.0 M in CH2Cl2, 14.1 mL, 28.2 mmol), dimethylsulfoxide (DMSO) (4.40 g, 56.32 mmol) in CH2Cl2 (20 mL) was added dropwise. The resulting reaction mixture was then stirred for 30 minutes at −70° C. under a nitrogen atmosphere. A solution of 4-(4-nitrophenyl)butan-1-ol (5.00 g, 25.6 mmol) in CH2Cl2 (3 mL) was added dropwise, and the reaction mixture was stirred for 1 hour at −70° C. Et3N (16 mL, 115 mmol) was added, and the reaction mixture was then allowed to gradually warm to room temperature and stir for 30 minutes. The mixture was then quenched with H2O and extracted with EtOAc. The organic layers were washed with 0.1N HCl solution, H2O, brine, dried (Na2SO4), filtered, and concentrated in vacuo to give a lightly brown oil. Purification by flash chromatography (silica gel, 50% EtOAc/hexane) yielded 3.20 g (16.56 mmol, 65%) of the desired product.
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH2:21][CH2:22][CH2:23][OH:24])=[CH:16][CH:15]=1)([O-:13])=[O:12].CCN(CC)CC>C(Cl)Cl>[N+:11]([C:14]1[CH:15]=[CH:16][C:17]([CH2:20][CH2:21][CH2:22][CH:23]=[O:24])=[CH:18][CH:19]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
14.1 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
4.4 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCCO
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
was then stirred for 30 minutes at −70° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 hour at −70° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
STIRRING
Type
STIRRING
Details
stir for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layers were washed with 0.1N HCl solution, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a lightly brown oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica gel, 50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.56 mmol
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.